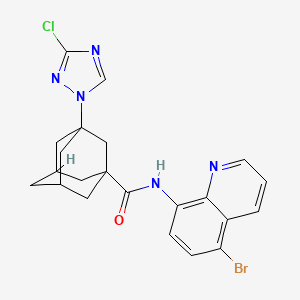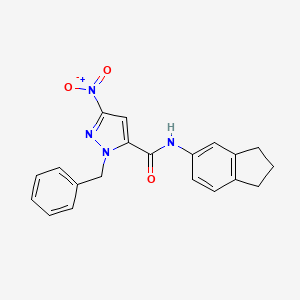![molecular formula C21H22N2O5S B10899026 5-[(2,5-dimethylphenoxy)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B10899026.png)
5-[(2,5-dimethylphenoxy)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,5-DIMETHYLPHENOXY)METHYL]-N~2~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-FURAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a furan ring, a phenyl group, and a sulfonyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-DIMETHYLPHENOXY)METHYL]-N~2~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-FURAMIDE typically involves multiple steps, including the formation of the furan ring and the attachment of the phenyl and sulfonyl groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-DIMETHYLPHENOXY)METHYL]-N~2~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(2,5-DIMETHYLPHENOXY)METHYL]-N~2~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-FURAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,5-DIMETHYLPHENOXY)METHYL]-N~2~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,5-Dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide
- 5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitro-2-pyridinyl)-2-furamide
- 5-[(2,5-dichlorophenoxy)methyl]-N-methyl-N-phenyl-2-furamide
Uniqueness
Compared to similar compounds, 5-[(2,5-DIMETHYLPHENOXY)METHYL]-N~2~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-FURAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H22N2O5S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
5-[(2,5-dimethylphenoxy)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H22N2O5S/c1-14-4-5-15(2)20(12-14)27-13-17-8-11-19(28-17)21(24)23-16-6-9-18(10-7-16)29(25,26)22-3/h4-12,22H,13H2,1-3H3,(H,23,24) |
InChI Key |
DMCADVPWUWDLEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-({[4-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B10898944.png)
![N'-({3-[(4-iodophenoxy)methyl]phenyl}carbonyl)-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10898945.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B10898946.png)
![2-{2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10898949.png)

![methyl 3-{2,5-dimethyl-3-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B10898969.png)
![4-{[(E)-{3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10898971.png)
![N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-3-nitrobenzenesulfonamide](/img/structure/B10898977.png)

![methyl 11-(3,4-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B10899000.png)
![{2-[(Z)-{(2Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B10899003.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B10899010.png)
![4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B10899018.png)

